(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine
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Overview
Description
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is an organic compound that features a pyrrole ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine typically involves the condensation of a pyrrole derivative with hydroxylamine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Reactions at the pyrrole ring or the hydroxylamine group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
Oxidation products: Nitroso or nitro compounds.
Reduction products: Amines.
Substitution products: Various substituted pyrrole derivatives.
Scientific Research Applications
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme mechanisms or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action for (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxylamine group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Pyrrole derivatives: Such as pyrrole-2-carboxaldehyde or pyrrole-3-carboxylic acid.
Hydroxylamine derivatives: Like N-methylhydroxylamine or N-phenylhydroxylamine.
Uniqueness
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is unique due to the combination of the pyrrole ring and the hydroxylamine group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
N-(1H-pyrrol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H |
InChI Key |
BYNPPKBMTMCMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C=NO |
Origin of Product |
United States |
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